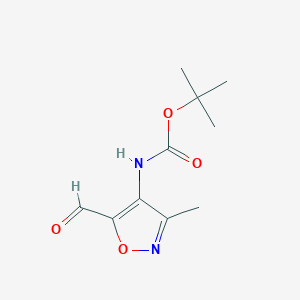![molecular formula C15H12N2OS3 B2790958 (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 899941-52-7](/img/structure/B2790958.png)
(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as MTB-TPh-AA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MTB-TPh-AA is a small molecule that belongs to the class of acrylamide compounds, which are known for their ability to interact with biological molecules such as proteins and enzymes.
Mecanismo De Acción
(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its biological activity by interacting with specific amino acid residues in the active site of GSK-3β and CDK5. It forms strong hydrogen bonds with the amino acid residues, which prevents the proteins from functioning properly. This results in the inhibition of the activity of GSK-3β and CDK5, which leads to the downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has been shown to have neuroprotective effects by protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it a potential candidate for drug development. It has also been shown to have low toxicity in various cell lines, which makes it a safe compound to work with. However, the synthesis method of this compound is complex and requires expertise in organic chemistry. It is also a relatively new compound, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for the research on (E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully understand the mechanism of action of this compound and its long-term effects.
Métodos De Síntesis
(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be synthesized by a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 6-(methylthio)benzo[d]thiazole-2-amine, which is then reacted with 2-bromo thiophene to produce 6-(methylthio)benzo[d]thiazol-2-yl)-2-bromo thiophene. This intermediate product is then reacted with acryloyl chloride to produce the final product, this compound. The synthesis method of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has potential applications in various fields of biomedical research. It has been shown to inhibit the activity of a protein called glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of GSK-3β has been linked to the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been shown to inhibit the activity of another protein called cyclin-dependent kinase 5 (CDK5), which is involved in the regulation of neuronal development and function. Inhibition of CDK5 has been linked to the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
(E)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-19-11-4-6-12-13(9-11)21-15(16-12)17-14(18)7-5-10-3-2-8-20-10/h2-9H,1H3,(H,16,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNBIYBADCGIEX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2790876.png)


![(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B2790881.png)








![4-[(Methylsulfonyl)(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B2790898.png)